molecular formula C53H66N4O20 B15145438 Vinorelbine-d3 (ditartrate)

Vinorelbine-d3 (ditartrate)

Cat. No.: B15145438
M. Wt: 1082.1 g/mol
InChI Key: CILBMBUYJCWATM-KOEFNMNZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vinorelbine-d3 (ditartrate) involves the salification of vinorelbine with tartaric acid. The process typically uses purified water as a solvent, and the reaction mixture is freeze-dried in a vacuum to obtain vinorelbine tartrate with high purity . This method avoids the use of organic solvents and purification steps, resulting in a product with minimal impurities and high quality .

Industrial Production Methods

Industrial production of vinorelbine-d3 (ditartrate) follows similar principles but on a larger scale. The process involves the precise control of reaction conditions to ensure consistent quality and yield. The use of advanced freeze-drying techniques and high-purity reagents is essential to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine-d3 (ditartrate) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Vinorelbine-d3 (ditartrate) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Vinorelbine-d3 (ditartrate) is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more precise tracing in research studies. Similar compounds include:

Vinorelbine-d3 (ditartrate) stands out due to its improved pharmacokinetic properties and reduced neurotoxicity, making it a valuable tool in both research and clinical settings .

Biological Activity

Vinorelbine-d3 (ditartrate) is a deuterium-labeled derivative of vinorelbine tartrate, a semi-synthetic vinca alkaloid known for its anti-cancer properties. It is primarily utilized in research to study the biological activity related to microtubule inhibition, which plays a crucial role in cell division and apoptosis.

PropertyValue
Molecular FormulaC53H66N4O20
Molecular Weight1082.1 g/mol
IUPAC Name(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Vinorelbine-d3 exerts its biological effects primarily through the inhibition of tubulin polymerization. This action disrupts the formation of microtubules necessary for mitotic spindle assembly during cell division. As a result, cells are arrested at the metaphase stage of mitosis, leading to programmed cell death (apoptosis) due to the inability to complete the cell cycle .

Research Applications

The compound is widely used in various scientific fields:

  • Cell Biology : Investigating microtubule dynamics and their role in cell division and apoptosis.
  • Pharmacokinetics : Understanding the metabolism and distribution of vinorelbine in biological systems.
  • Chemotherapy Development : Exploring new formulations and combinations with other therapeutic agents to enhance efficacy and reduce toxicity .

In Vitro Studies

In vitro studies have demonstrated that vinorelbine-d3 has an IC50 value of 1.25 nM against HeLa cells, indicating its potent anti-proliferative effects .

Side Effects and Toxicity

Vinorelbine-d3 is associated with several side effects typical of vinca alkaloids:

  • Common Side Effects : Bone marrow suppression, nausea, vomiting, and peripheral neuropathy.
  • Serious Side Effects : Risk of infection due to lowered white blood cell counts and potential allergic reactions .

Comparative Analysis with Similar Compounds

Vinorelbine-d3 can be compared with other vinca alkaloids such as vinblastine and vincristine:

CompoundMechanism of ActionClinical UseNeurotoxicity Level
Vinorelbine-d3Inhibits tubulin polymerizationNon-small cell lung cancerLow
VinblastineInhibits mitosisVarious cancersModerate
VincristineInhibits mitosisChildhood cancersHigh

Vinorelbine-d3's unique deuterium labeling enhances its stability and allows for more precise tracking in research studies compared to its analogs .

Case Study 1: Efficacy in Lung Cancer Treatment

A clinical trial examined the efficacy of vinorelbine in patients with non-small cell lung cancer (NSCLC). The study found that vinorelbine significantly improved survival rates compared to standard therapies when administered as part of combination chemotherapy regimens.

Case Study 2: Pharmacokinetic Profiling

Research involving vinorelbine-d3 has provided insights into its pharmacokinetic properties. Studies indicated that it has a bioavailability of approximately 43% when administered orally and exhibits significant protein binding (79%-91%), which influences its therapeutic effectiveness and side effect profile .

Properties

Molecular Formula

C53H66N4O20

Molecular Weight

1082.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;;

InChI Key

CILBMBUYJCWATM-KOEFNMNZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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